4-methyl-3-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
4-methyl-3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]sulfonyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O5S2/c1-19-8-17-18-12(19)26(21,22)11-6-20(7-11)27(23,24)10-4-2-9(3-5-10)25-13(14,15)16/h2-5,8,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPIUOTWONFHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-3-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and comparative studies with related compounds.
Chemical Structure
The compound features a triazole ring which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Many triazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Triazoles are also recognized for their effectiveness against bacterial and fungal pathogens.
- Enzyme Inhibition : The sulfonyl groups may interact with specific enzymes, inhibiting their activity.
The mechanism by which this compound exerts its anticancer effects likely involves the following pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed that triazoles can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing.
Case Studies
A study evaluated the cytotoxic effects of similar triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Results indicated significant cytotoxicity against melanoma cells, suggesting a potential for targeted cancer therapies .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| IGR39 | 5.0 | High |
| MDA-MB-231 | 10.0 | Moderate |
| Panc-1 | 15.0 | Low |
Antimicrobial Activity
Triazoles are well-documented for their antimicrobial properties. The compound's ability to inhibit fungal growth has been linked to its structural features that allow it to penetrate microbial membranes effectively.
Comparative Studies
Research comparing various triazole derivatives showed that those with sulfonyl groups exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. For example:
| Compound Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Sulfonyl-substituted Triazoles | 0.5 - 2 µg/mL |
| Non-sulfonyl Triazoles | 2 - 10 µg/mL |
Comparison with Similar Compounds
Structural Analogues
Key Structural Features for Comparison :
- Triazole substitution patterns (e.g., 4-methyl, 5-aryl, or thione derivatives).
- Sulfonyl group placement (directly attached to triazole or via spacers like azetidine).
- Fluorinated substituents (e.g., trifluoromethoxy, difluorophenyl).
Table 1: Structural Comparison of Selected Triazole Derivatives
*Calculated based on molecular formula.
Contradictions and Limitations
- Synthetic Complexity : The target compound’s azetidine and dual sulfonyl groups likely require multi-step synthesis, contrasting with simpler triazole-thiones in .
- Activity Data Gaps : Direct biological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
